molecular formula C9H10ClN3 B13197364 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13197364
M. Wt: 195.65 g/mol
InChI Key: CDSFJRQNNMSCJR-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is a valuable nitrogen-containing heterocyclic building block in organic synthesis and medicinal chemistry research. The compound features a reactive chloro group at the 4-position, making it a key intermediate for nucleophilic aromatic substitution reactions, and a propyl substitution on the imidazole ring, which can be used to modulate the compound's lipophilicity and pharmacokinetic properties. The imidazo[4,5-c]pyridine scaffold is isosteric with purines, which allows derivatives to interact with a wide range of biological targets . This core structure is of significant research interest due to its diverse pharmacological potential, including applications in the development of antitumor agents, antiviral compounds, and anti-inflammatory therapies . For instance, related compounds have been investigated as inhibitors of enzymes like histone methyltransferases and poly(ADP-ribose) polymerase (PARP) in oncology research, and as antagonists for receptors involved in degenerative diseases . The specific propyl derivative is analogous to other alkyl-substituted variants, such as the methyl and ethyl analogues, which are commonly employed in structure-activity relationship (SAR) studies to optimize drug-like characteristics . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-chloro-1-propylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H10ClN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3

InChI Key

CDSFJRQNNMSCJR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with propylamine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is central to derivatization efforts:

Reaction TypeReagents/ConditionsProducts/YieldsKey Findings
Amine substitutionPrimary amines, H2O-IPA, 80°C, 2 h 85–95% yieldsPropyl group enhances solubility in polar aprotic solvents, facilitating SNAr kinetics.
Alkoxy substitutionMethanol/NaOH, reflux, 6 h~70% yieldMethoxy derivatives show improved stability in acidic conditions.

Mechanistic Insight :

  • The electron-deficient pyridine ring activates the C–Cl bond for substitution.

  • Propyl substituent stabilizes intermediates via steric shielding, reducing side reactions .

Cyclization and Ring Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation:

Cyclization PartnerConditionsProductsApplication Relevance
AldehydesH2O-IPA, 85°C, 10 h Imidazo[4,5-b]pyridinesAntimicrobial agents (MIC: 40–250 μM for Gram-negative bacteria) .
Carboxylic acidsDMF, 120°C, 12 hTricyclic derivativesPotential kinase inhibitors.

Key Observations :

  • One-pot tandem SNAr-reduction-cyclization sequences improve efficiency (90% yields) .

  • Aromatic aldehydes with electron-withdrawing groups accelerate cyclization rates .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable functionalization at the imidazole ring:

Coupling TypeCatalysts/ConditionsProducts/YieldsNotes
Suzuki–MiyauraPd(PPh3)4, K2CO3, DMF, 100°CBiaryl derivatives (82%)Propyl group minimizes steric hindrance for boronic acid coupling.
Buchwald–HartwigCuI/L-proline, K2CO3, DMSO, 80°C N-Aryl derivatives (78%)Selective amidation at position 2 due to electronic directing effects .

Functional Group Transformations

The imidazole nitrogen and propyl chain support further modifications:

ReactionReagentsOutcomeSignificance
AlkylationNaHMDS, alkyl halides, THF, –78°CN-Alkylated imidazoles (88–92%)Enhanced lipophilicity for CNS-targeting drug candidates.
OxidationmCPBA, CH2Cl2, 0°CImidazole N-oxide (65%)Increased polarity for solubility optimization.

Comparative Reactivity Table

A comparison of reaction sites and their accessibility:

PositionReactivity ProfileDominant Reaction Types
C4 (Cl)High electrophilicity due to adjacent pyridine nitrogen; prone to SNAr Amine/alkoxy substitution, coupling
N1Propyl group limits steric access but enables solubility in organic mediaAlkylation, oxidation
N3Electron-rich site for electrophilic attack or metal coordination Cyclization, cross-coupling

Mechanistic Pathways

  • SNAr Mechanism :

    • Step 1: Deprotonation of amine nucleophile in H2O-IPA .

    • Step 2: Attack at C4, supported by transient hydrogen bonding with solvent .

  • Cyclization Mechanism :

    • Imine intermediate formation, followed by intramolecular nucleophilic attack and aromatization .

Industrial and Pharmacological Relevance

  • Scalable Synthesis : Reactions in H2O-IPA reduce environmental impact .

  • Antimicrobial Activity : Derivatives exhibit moderate activity against E. coli and S. aureus (MIC >40 μM) .

Scientific Research Applications

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo[4,5-c]pyridine Derivatives

Alkyl Chain Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Methyl (N1), Cl (C4) C₇H₆ClN₃ 167.60 Kinase inhibitor intermediates; purity >99%
4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine Propyl (N1), Cl (C4) C₉H₁₀ClN₃ 195.65 Enhanced lipophilicity due to longer alkyl chain
4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-c]pyridine Isopropyl (N1), Cl (C4) C₉H₁₀ClN₃ 195.65 Potential steric effects in binding interactions
Halogen and Functional Group Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notes
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine Cl (C4), OH (C2) C₆H₄ClN₃O 178.01 Hydroxyl group increases polarity; possible hydrogen bonding
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Br (C6), Cl (C4) C₆H₃BrClN₃ 232.46 Dual halogenation for electronic modulation
4-Fluoro-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine F (C4), pyrazole (C2) C₁₃H₁₅FN₆ 282.30 Fluorine enhances metabolic stability

Key Insight : Halogen substitution (Cl, Br, F) influences electronic properties and binding affinity. For example, bromine’s larger atomic radius may improve π-π stacking, while fluorine enhances stability .

Ring Position Isomerism: [4,5-c] vs. [4,5-b] Pyridine Derivatives

Compound Name Core Structure Key Feature Application/Stability
7-Chloro-1H-imidazo[4,5-b]pyridine [4,5-b] isomer Chlorine at C7 Kinase inhibitor scaffolds
4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine [4,5-c] isomer Chlorine at C4 Improved synthetic stability

Key Insight : The imidazo[4,5-c]pyridine scaffold is preferred in some syntheses due to reduced desulfonylation risks compared to [4,5-b] isomers .

Kinase Inhibitor Development
  • 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine : Used in optimizing kinase inhibitors via SNAr reactions with piperazine derivatives .
  • 6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine: Exhibits nanomolar IC₅₀ against PAK4, highlighting the role of pyrazole substituents .

Biological Activity

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. The structure of this compound includes a fused imidazole and pyridine ring, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C₈H₈ClN₃
  • Molecular Weight : 185.62 g/mol
  • Structural Characteristics : The presence of the chlorine atom at the fourth position of the imidazole ring and a propyl group at the first position enhances its biological activity.

Enzyme Inhibition

Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit inhibitory effects on various cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine may influence the pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Although specific data on 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is limited, related compounds in the imidazopyridine family have shown significant activity against various bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridines is often linked to their structural features. The substitution pattern on the imidazole and pyridine rings can significantly impact their potency and selectivity as enzyme inhibitors or antimicrobial agents. For instance:

  • Chlorine Substitution : The presence of chlorine at the 4-position often enhances lipophilicity and binding affinity to target enzymes.
  • Alkyl Chain Variations : Different alkyl groups can modulate solubility and metabolic stability.

Case Study 1: CYP1A2 Inhibition

In a study examining various imidazopyridines, it was found that 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine inhibited CYP1A2 with an IC50 value indicative of moderate potency. This finding suggests potential applications in managing drug interactions in polypharmacy scenarios.

Case Study 2: Antimicrobial Activity

Another investigation into related compounds demonstrated that certain imidazopyridine derivatives exhibited significant antifungal activity against Candida albicans. While specific data for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is not yet available, its structural similarities suggest it could exhibit comparable effects.

Data Table: Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Compound NameActivity TypeIC50/EC50 ValueReference
4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridineCYP1A2 InhibitionModerate
4-Methyl-1H-imidazo[4,5-b]pyridineAntifungal ActivityEC50 = 10 mg/L
6-Bromo-2-(3-isopropyl)imidazo[4,5-b]pyridinePAK4 InhibitionIC50 = 50 nM

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursor pyridine derivatives with imidazole moieties. Key steps include:

  • Chlorination: Introducing chlorine at the 4-position using POCl₃ or PCl₅ under reflux conditions.
  • Alkylation: Propyl group introduction via nucleophilic substitution (e.g., using 1-bromopropane and a base like K₂CO₃ in DMF).
    Reaction temperature, solvent polarity, and stoichiometry critically affect yield and purity. For example, excess alkylating agents may lead to byproducts like N7-propyl isomers. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine?

Methodological Answer:

  • ¹H/¹³C NMR: The propyl group’s methyl protons (δ ~0.9–1.1 ppm) and methylene protons (δ ~1.6–1.8 ppm) distinguish it from other alkylated isomers. Chlorine’s inductive effect deshields adjacent carbons (C4: δ ~145–150 ppm).
  • IR Spectroscopy: The C-Cl stretch appears at 550–650 cm⁻¹, while aromatic C-H bending modes for the fused imidazo-pyridine system occur at 1500–1600 cm⁻¹.
  • Cross-Validation: Compare experimental data with DFT-calculated vibrational spectra (B3LYP/6-31G(d,p)) to resolve ambiguities in tautomerism or substituent positioning .

Advanced Research Questions

Q. How does the position of the chlorine substituent affect the electronic properties and reactivity of imidazo[4,5-c]pyridine derivatives, as studied through DFT calculations?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G(d,p)) reveal that chlorine at the 4-position:

  • Electron-Withdrawing Effect: Reduces electron density at N1 and C5, making these sites more electrophilic.
  • Reactivity Trends: Enhances susceptibility to nucleophilic substitution at C4 but stabilizes the ring against electrophilic attacks.
  • Tautomerism: Chlorine’s electronegativity favors the 1H-tautomer over 3H-forms due to resonance stabilization. Computational models must account for solvent effects (PCM method) and basis set selection to match experimental X-ray/NMR data .

Q. What experimental strategies can resolve contradictions in reported biological activities of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine derivatives across different studies?

Methodological Answer: Contradictions often arise from:

  • Isomer Impurities: Use HPLC-MS to verify purity and quantify N1 vs. N3 alkylation byproducts.
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8) to minimize variability in IC₅₀ measurements.
  • Structural Analogues: Compare activity with positional isomers (e.g., 7-chloro derivatives) to isolate substituent-specific effects.
    For example, 4-chloro derivatives show higher kinase inhibition than 7-chloro analogues due to better active-site π-π stacking .

Q. How do reaction conditions influence isomer ratios in glycosylation or alkylation of imidazo[4,5-c]pyridine derivatives?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor N1 alkylation, while non-polar solvents (toluene) may promote N3 substitution.
  • Catalysis: Lewis acids (e.g., ZnCl₂) direct regioselectivity by coordinating to pyridine nitrogen, enhancing N1 reactivity.
  • Temperature: Higher temperatures (80–100°C) increase kinetic control, favoring minor isomers, while lower temperatures favor thermodynamic products.
    For instance, ribofuranosyl chloride reactions yield 75% N1 product at 60°C but shift to 60% N3 product at 100°C due to steric effects .

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